4-(5-bromothiophen-2-yl)butanoic Acid
Overview
Description
4-(5-bromothiophen-2-yl)butanoic acid is a compound that can be associated with a family of brominated thiophene derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom on the thiophene ring makes these compounds suitable for further functionalization through various chemical reactions, such as cross-coupling reactions .
Synthesis Analysis
The synthesis of related bromothiophene derivatives has been reported in several studies. For instance, the synthesis of 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone was achieved through a multi-step process involving bromination, aldol condensation, and selective hydrogenation, yielding a compound with potential use as a fruit fly attractant . Similarly, 5-bromothiophene-2-carboxylic acid derivatives were synthesized via Suzuki cross-coupling reactions, demonstrating the versatility of bromothiophene compounds in chemical synthesis .
Molecular Structure Analysis
The molecular structure of bromothiophene derivatives is characterized by the presence of a thiophene ring, a versatile heterocyclic moiety that can engage in various chemical transformations. The bromine atom attached to the thiophene ring serves as a reactive site for further chemical modifications, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
Chemical Reactions Analysis
Bromothiophene derivatives are reactive intermediates that can undergo a range of chemical reactions. For example, the sodium salt of 4-bromothiophen-3-carboxylic acid can react with carbanions in the presence of copper to yield condensation products, which can be further cyclized to produce thienopyranones and thienopyridinones . Additionally, the reactivity of bromothiophene derivatives towards different reagents, such as hydrazines, POCl3, and anthranilic acid, has been explored to synthesize new heterocyclic compounds with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromothiophene derivatives are influenced by the substituents on the thiophene ring and the presence of the bromine atom. These properties can be tailored through synthetic modifications to achieve desired solubility, reactivity, and biological activity. For instance, the solubility of poly(para-phenylene) derivatives was improved by synthesizing poly(para-2,5-di-n-hexylphenylene) via palladium-catalyzed coupling, demonstrating the impact of structural modifications on the physical properties of these compounds .
Scientific Research Applications
GABA(B) Receptor Agonism
4-(5-Bromothiophen-2-yl)butanoic acid, along with its thienyl analogs, has been studied for its potential as a GABA(B) receptor agonist. In a study, these compounds demonstrated dose-dependent suppression of spontaneous discharges in rat neocortical slices, suggesting their utility in functional studies related to GABA(B) receptors (Ong et al., 1997).
Synthesis and Antioxidant Properties
Research has also been conducted on the synthesis of related compounds and their antioxidant properties. A study focused on developing preparative methods for the synthesis of related compounds, including carboxylic acids through acid hydrolysis, and evaluated their antioxidant activity (Dovbnya et al., 2022).
Non-Linear Optical Properties and Reactivity
The compound's analogs have been synthesized and studied for their non-linear optical properties and reactivity. A study explored the synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives, providing insights into their structural characteristics and reactivity descriptors (Rizwan et al., 2021).
Antibacterial and Antifungal Evaluation
A study focusing on the synthesis of 5-bromothiophene based compounds and their antibacterial and antifungal properties revealed that some synthesized compounds showed significant activity, indicating their potential in medical applications (Sharma et al., 2022).
Preparation and Potential Inhibitors of Mycolic Acid Biosynthesis
Research has been done on compounds structurally related to 4-(5-Bromothiophen-2-yl)butanoic acid for their potential as inhibitors of mycolic acid biosynthesis. This is significant in the context of microbial infections and treatment (Hartmann et al., 1994).
C-Nucleosides and Fluorescent Properties
The compound's derivatives have been utilized in the preparation of C-nucleosides, showing interesting fluorescent properties with potential applications in biochemical research (Bárta et al., 2008).
Antimicrobial and Anticancer Activity
Derivatives of the compound have shown promising results in antimicrobial and anticancer activities, making them potential candidates for further pharmacological studies (M et al., 2022).
Synthesis and Spasmolytic Activity
Thiophene-based derivatives of the compound have been synthesized and evaluated for their spasmolytic activity, showcasing the potential therapeutic applications of these compounds (Rasool et al., 2020).
properties
IUPAC Name |
4-(5-bromothiophen-2-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c9-7-5-4-6(12-7)2-1-3-8(10)11/h4-5H,1-3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXOELMEGCQMNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427945 | |
Record name | 4-(5-Bromothiophen-2-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-bromothiophen-2-yl)butanoic Acid | |
CAS RN |
89980-93-8 | |
Record name | 4-(5-Bromothiophen-2-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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